molecular formula C15H21N3O4 B14475982 (4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 69147-15-5

(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone

Cat. No.: B14475982
CAS No.: 69147-15-5
M. Wt: 307.34 g/mol
InChI Key: MWMGWZLWRBOOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is a chemical compound that combines a piperazine ring with a nitrofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone typically involves the reaction of 4-cyclohexylpiperazine with 5-nitrofuran-2-carbaldehyde. The reaction is carried out in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a base like lithium hydride . The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antibacterial properties against both Gram-positive and Gram-negative bacteria.

    Medicine: Potential therapeutic agent due to its antibacterial activity.

    Industry: Could be used in the development of new antimicrobial agents

Mechanism of Action

The exact mechanism of action of (4-Cyclohexylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is not fully understood. it is believed that the nitrofuran moiety plays a crucial role in its antibacterial activity. Under anaerobic conditions, the nitro group is reduced, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components .

Properties

CAS No.

69147-15-5

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C15H21N3O4/c19-15(13-6-7-14(22-13)18(20)21)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h6-7,12H,1-5,8-11H2

InChI Key

MWMGWZLWRBOOOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.